N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(pyrrolidin-1-yl)ethyl]-2-phenoxyacetamide
Overview
Description
N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(pyrrolidin-1-yl)ethyl]-2-phenoxyacetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines an indole ring, a pyrrolidine ring, and a phenoxyacetamide group, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(pyrrolidin-1-yl)ethyl]-2-phenoxyacetamide typically involves multiple steps:
Formation of the Indole Derivative: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the indole derivative is replaced by a pyrrolidine moiety.
Attachment of the Phenoxyacetamide Group: The final step involves the formation of the phenoxyacetamide group through an amide coupling reaction, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the coupling of the phenoxyacetic acid with the amine group on the indole-pyrrolidine intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes. Additionally, purification techniques such as recrystallization, chromatography, and distillation would be employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(pyrrolidin-1-yl)ethyl]-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The carbonyl group in the phenoxyacetamide can be reduced to form the corresponding alcohol.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Alcohol derivatives of the phenoxyacetamide group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving indole and pyrrolidine derivatives.
Medicine: Potential therapeutic applications due to its unique structure, which may interact with various biological targets.
Industry: Use in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(pyrrolidin-1-yl)ethyl]-2-phenoxyacetamide would depend on its specific application. Generally, compounds with indole and pyrrolidine rings can interact with various enzymes and receptors in the body, potentially modulating their activity. The phenoxyacetamide group may also contribute to the compound’s binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Similar compounds include:
N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(pyrrolidin-1-yl)ethyl]-2-phenylacetamide: Similar structure but with a phenyl group instead of a phenoxy group.
N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(pyrrolidin-1-yl)ethyl]-2-methoxyacetamide: Similar structure but with a methoxy group instead of a phenoxy group.
These compounds share structural similarities but differ in their functional groups, which can significantly impact their chemical properties and biological activities. The presence of the phenoxy group in N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(pyrrolidin-1-yl)ethyl]-2-phenoxyacetamide may confer unique properties, such as increased lipophilicity or altered binding interactions with biological targets.
Properties
IUPAC Name |
N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]-2-phenoxyacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2/c1-25-14-11-19-15-18(9-10-21(19)25)22(26-12-5-6-13-26)16-24-23(27)17-28-20-7-3-2-4-8-20/h2-4,7-10,15,22H,5-6,11-14,16-17H2,1H3,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTHFNFACUMLYIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)COC3=CC=CC=C3)N4CCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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